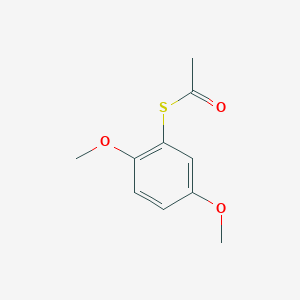

S-(2,5-Dimethoxyphenyl) ethanethioate

Description

S-(2,5-Dimethoxyphenyl) ethanethioate (CAS: 1378864-53-9) is a sulfur-containing aromatic thioester characterized by a 2,5-dimethoxy-substituted phenyl ring linked to an ethanethioate group. This compound is structurally notable for its electron-donating methoxy substituents, which influence its electronic properties and reactivity. Applications of such thioesters span materials science, particularly in molecular wire systems, and pharmaceutical research due to their role as intermediates in bioactive molecule synthesis .

Properties

IUPAC Name |

S-(2,5-dimethoxyphenyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-7(11)14-10-6-8(12-2)4-5-9(10)13-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKQOYYATJUZQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2,5-Dimethoxyphenyl) ethanethioate typically involves the reaction of 2,5-dimethoxybenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-(2,5-Dimethoxyphenyl) ethanethioate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Derivatives with substituted methoxy groups.

Scientific Research Applications

Scientific Research Applications

S-(2,5-Dimethoxyphenyl) ethanethioate has been investigated for various applications in scientific research:

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its thioester group can undergo various chemical transformations, including:

- Oxidation : Conversion to sulfoxides or sulfones.

- Reduction : Formation of thiols or alcohols.

- Substitution Reactions : Replacement of the thioester group with other functional groups.

These reactions facilitate the development of more complex organic molecules used in pharmaceuticals and agrochemicals.

Research indicates that compounds similar to this compound exhibit biological activities that can be harnessed for therapeutic purposes:

- Anticancer Activity : Studies have shown that derivatives of thioesters possess significant anticancer properties against various cancer cell lines (e.g., HepG-2). For instance, compounds derived from similar structures have demonstrated IC50 values indicating potent activity against liver carcinoma cells .

- Antimicrobial Properties : Thioesters are often explored for their antimicrobial effects, making them candidates for developing new antibiotics or antifungal agents.

Drug Development

The compound's unique structure allows it to be a precursor in drug development processes. Its reactivity can be exploited to create novel drug candidates targeting specific biological pathways.

Case Study 1: Anticancer Activity Assessment

A study evaluated several thioester derivatives for their anticancer efficacy against HepG-2 cell lines. The results indicated that specific derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like Doxorubicin, suggesting potential as alternative cancer treatments .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.5 ± 1.2 | HepG-2 |

| Compound B | 7.29 ± 1.5 | HepG-2 |

| Doxorubicin | 10 ± 0.5 | HepG-2 |

Case Study 2: Synthesis and Characterization

Another study focused on synthesizing various thioester compounds, including this compound. The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry to confirm their structures and assess their potential biological activities .

Mechanism of Action

The mechanism of action of S-(2,5-Dimethoxyphenyl) ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares S-(2,5-Dimethoxyphenyl) ethanethioate with key analogs:

*Example: S-(2,5-Dichlorophenyl) 4-(diaminomethylideneamino)benzenecarbothioate .

Electronic and Physicochemical Properties

Electron-Donating vs. Withdrawing Groups :

- The methoxy groups in this compound enhance aromatic ring electron density, increasing solubility in polar organic solvents and stabilizing positive charges in reaction intermediates. In contrast, chloro substituents (e.g., in dichlorophenyl analogs) are electron-withdrawing, reducing solubility but improving stability toward nucleophilic attack .

- The ethynyl group in S-(4-Ethynyl-phenyl) ethanethioate enables π-conjugation, making it suitable for conductive materials, a property absent in the dimethoxy variant .

Reactivity :

Research Findings and Gaps

- Synthesis Challenges: While Sonogashira coupling is effective for ethynyl-substituted thioesters , the steric and electronic effects of dimethoxy groups may necessitate modified conditions for this compound.

- Toxicity Data: Limited information exists on the safety profiles of these compounds. Regulatory databases (e.g., ATSDR, EPA) provide guidelines for handling thioesters, but compound-specific studies are lacking .

Biological Activity

S-(2,5-Dimethoxyphenyl) ethanethioate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, linked to an ethanethioate moiety. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound has shown interactions with serotonin receptors, particularly the 5HT2A receptor, which is linked to various neuropsychological functions .

- Cellular Pathway Interference : It may disrupt cellular signaling pathways that are crucial for cell survival and proliferation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against certain pathogens.

- Neuropharmacological Effects : The interaction with serotonin receptors suggests potential applications in treating mood disorders and other neuropsychiatric conditions .

- Cytotoxicity : Some studies have indicated that the compound may induce cytotoxic effects in cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Neuropharmacological | Agonist at 5HT2A receptor | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies

Recent case studies have highlighted the clinical relevance of compounds with similar structures. For instance:

- Case Study on Serotonin Agonists : A study demonstrated that compounds similar to this compound showed significant agonistic activity at the 5HT2A receptor, correlating with effects on mood and perception .

- Antimicrobial Testing : Another study focused on testing various derivatives against common bacterial strains, revealing promising results for compounds bearing similar functional groups .

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound and related compounds. Findings suggest that modifications to the methoxy groups or the ethanethioate moiety can significantly impact biological activity.

Table 2: Structure-Activity Relationship Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.